molecular formula C13H17NO5S B4635005 3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid

3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid

Cat. No.: B4635005
M. Wt: 299.34 g/mol
InChI Key: LTHDEOLHQDOWDP-AATRIKPKSA-N
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Description

3-(3-{[(3-Hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is a synthetic acrylic acid derivative featuring a sulfonamide group attached to a 4-methylphenyl ring. This structure suggests applications in medicinal chemistry, particularly as a pharmacophore for enzyme inhibition or receptor modulation.

Properties

IUPAC Name

(E)-3-[3-(3-hydroxypropylsulfamoyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-10-3-4-11(5-6-13(16)17)9-12(10)20(18,19)14-7-2-8-15/h3-6,9,14-15H,2,7-8H2,1H3,(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHDEOLHQDOWDP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 4-methylphenylacrylic acid, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The acrylic acid moiety can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde derivatives, while reduction of the sulfonamide group may produce primary amines.

Scientific Research Applications

3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydroxypropyl group may enhance solubility and bioavailability. The acrylic acid moiety can participate in covalent bonding with target molecules, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic Acid (C1)

Structural Differences :

  • Sulfonyl Group: C1 contains a methanesulfonyl (-SO₂CH₃) group instead of the hydroxypropylamino-sulfonyl (-SO₂NH(CH₂)₃OH) group in the target compound.
  • Substituents: C1 has a 3-bromo-4-hydroxyphenyl group, introducing bromine and phenolic hydroxyl groups, which are absent in the target compound.

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

Structural Differences :

  • Functional Group : An ester (acrylate) rather than a carboxylic acid.
  • Backbone : Features a tetrahydrofurfuryl alkoxy group instead of a sulfonamide-substituted phenyl ring.

Key Properties :

  • Molecular Weight : 156.18 g/mol (smaller than the target compound due to lack of aromatic and sulfonamide groups) .
  • Metabolism : Shared metabolite (tetrahydrofurfuryl alcohol) suggests rapid ester hydrolysis in vivo .

Applications : Primarily used in polymer production (e.g., adhesives, coatings) due to its reactive acrylate group .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

  • Substituents : Contains 3,4-dihydroxyphenyl groups instead of sulfonamide and methylphenyl groups.
  • Acid Group : Retains the acrylic acid moiety but lacks sulfur-based functional groups.

Physical Properties :

  • Appearance : Yellow crystalline solid .
  • Polarity : High due to catechol structure, enhancing antioxidant activity .

Applications : Widely studied in pharmacology (antioxidant, anti-inflammatory) and food/cosmetic industries .

Perfluorinated Benzoic Acid Derivatives (e.g., CAS 68568-54-7)

Structural Differences :

  • Electron-Withdrawing Groups: Include perfluoroalkyl sulfonyl and tetrachloro substituents, contrasting with the target compound’s hydroxypropylamino-sulfonyl group.
  • Acid Group : Benzoic acid core instead of acrylic acid.

Properties :

  • Stability : Extreme chemical and thermal stability due to perfluorinated chains .
  • Applications : Likely industrial (e.g., surfactants, fluoropolymer precursors) rather than pharmaceutical .

3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic Acid (CAS 786728-87-8)

Structural Differences :

  • Sulfonamide Substituent : n-Isopropyl group vs. 3-hydroxypropyl in the target compound.
  • Phenyl Substituent : 4-methoxy instead of 4-methyl.

Implications :

  • Hydrophobicity : The isopropyl group increases lipophilicity compared to the hydroxypropyl chain.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications
Target Compound Not Provided Not Provided Sulfonamide, acrylic acid, 4-methylphenyl Not Available Hypothesized: Drug development
(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic acid C₁₆H₁₃BrO₅S 397.24 Methanesulfonyl, bromo, hydroxy 234.9–236.2 Pharmacological research
Tetrahydrofurfuryl Acrylate C₈H₁₂O₃ 156.18 Acrylate ester, tetrahydrofurfuryl Not Provided Polymer production
Caffeic Acid C₉H₈O₄ 180.16 Catechol, acrylic acid Not Provided Antioxidants, cosmetics
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid C₁₃H₁₇NO₅S 299.34 Isopropylsulfamoyl, methoxy Not Provided Pharmaceutical intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
Reactant of Route 2
3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid

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